molecular formula C19H21Cl2N3O2 B15096926 N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B15096926
M. Wt: 394.3 g/mol
InChI Key: LMNFTFQSXLBXBI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 3,5-dichloroaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-3-methylbenzenemethanamine
  • N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl piperazine moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C19H21Cl2N3O2

Molecular Weight

394.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-18-4-2-17(3-5-18)24-8-6-23(7-9-24)13-19(25)22-16-11-14(20)10-15(21)12-16/h2-5,10-12H,6-9,13H2,1H3,(H,22,25)

InChI Key

LMNFTFQSXLBXBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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